(5E)-2-(2-chloroanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one
Description
2-[(2-chlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, an indole moiety, and a chlorophenyl group. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C19H14ClN3OS |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14ClN3OS/c1-23-11-12(13-6-2-5-9-16(13)23)10-17-18(24)22-19(25-17)21-15-8-4-3-7-14(15)20/h2-11H,1H3,(H,21,22,24)/b17-10+ |
InChI Key |
WFMGXRHXDSHDGB-LICLKQGHSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde, 1-methylindole-3-carbaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-[(2-chlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its antimicrobial activity by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. Its anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways .
Comparison with Similar Compounds
2-[(2-chlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
2-[(2-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different biological activities and reactivity.
2-[(2-fluorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one: The presence of a fluorophenyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
2-[(2-methylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one: The methylphenyl group may affect the compound’s steric and electronic properties, leading to variations in its biological activity.
The uniqueness of 2-[(2-chlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
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